molecular formula C15H16N2O B2399118 2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one CAS No. 306736-85-6

2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one

Cat. No.: B2399118
CAS No.: 306736-85-6
M. Wt: 240.306
InChI Key: WCOFYCYVMITNMB-QBFSEMIESA-N
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Description

2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one is a heterocyclic compound that features an imidazo[1,2-a]azepine core

Scientific Research Applications

2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one typically involves cyclization reactions. One common method is the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction can be catalyzed by various reagents, including transition metals and bases, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable one-pot synthesis techniques. These methods often utilize commercially available starting materials and catalysts to streamline the process and reduce costs . The use of continuous flow reactors can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, strong acids or bases, and organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products with high yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]azepine core.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepine derivatives such as:

Uniqueness

2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imidazo[1,2-a]azepine core differentiates it from other azepine derivatives, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2Z)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15-13(11-12-7-3-1-4-8-12)16-14-9-5-2-6-10-17(14)15/h1,3-4,7-8,11H,2,5-6,9-10H2/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOFYCYVMITNMB-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=CC3=CC=CC=C3)C(=O)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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